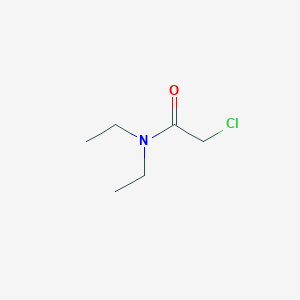

2-Chloro-N,N-diethylacetamide

Beschreibung

Historical Context and Early Scientific Investigations of Chloroacetamides

The scientific journey of chloroacetamides is deeply rooted in the mid-20th century, with initial investigations driven by the quest for new biologically active compounds, particularly in the agrochemical sector. The broader class of chloroacetamide herbicides gained prominence for their effectiveness against various weeds. These early studies laid the groundwork for understanding the structure-activity relationships within this chemical family.

The synthesis of 2-Chloro-N,N-diethylacetamide itself is a straightforward process, typically involving the acylation of diethylamine (B46881) with chloroacetyl chloride. chemicalbook.com This reaction, known for its efficiency, has been a staple in organic synthesis for decades. Early research into the physicochemical properties of this compound established it as a colorless to pale yellow liquid with a high boiling point and good solubility in many organic solvents. nih.gov These characteristics, coupled with its reactivity, made it an attractive candidate for further exploration in various chemical transformations.

Significance as a Chemical Building Block and Research Intermediate

The utility of this compound as a chemical building block is extensive and well-documented in scientific literature. Its primary role is as an electrophilic reagent, where the chlorine atom is readily displaced by a variety of nucleophiles. This reactivity has been harnessed to introduce the N,N-diethylacetamido functional group into a diverse range of molecular scaffolds.

One of the notable applications of this compound is in the synthesis of complex macrocyclic structures. For instance, it is a key reagent in the preparation of calixarene (B151959) amides, where it is used to functionalize the lower rim of the calixarene platform. beilstein-journals.org This modification is crucial for creating host molecules with specific recognition properties for ions and neutral molecules.

Furthermore, this compound has proven instrumental in the synthesis of heterocyclic compounds. A significant example is its use in the preparation of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives. chemicalbook.com In this multi-step synthesis, the chloroacetamide moiety is ultimately incorporated into the final spirocyclic system, which has shown potential biological activity. chemicalbook.com

The compound also plays a crucial role in the synthesis of the antihistamine drug, dimethindene. researchgate.net In one of the synthetic routes, 2-chloro-N,N-dimethylacetamide, a close analog, is used to introduce a key side chain onto an indanone precursor. researchgate.net This highlights the importance of chloroacetamides in the pharmaceutical industry for the construction of bioactive molecules.

The following table summarizes some of the key synthetic applications of this compound:

| Product Class | Brief Description of Synthesis | Reference |

| Calixarene Amides | Used to functionalize the lower rim of calixarenes. | beilstein-journals.org |

| Spiro[cyclopropane-1,4′-pyrazol-3-one] Derivatives | Incorporated into the final spirocyclic system in a multi-step synthesis. | chemicalbook.com |

| Dimethindene (synthesis of analog) | Used to introduce a key side chain onto an indanone precursor. | researchgate.net |

| Thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives | Employed as a reagent in the synthesis of these acetylcholinesterase inhibitors. | cymitquimica.com |

| Triazoles | Utilized in the preparation of triazoles with herbicidal activity. | cymitquimica.com |

Overview of Current Research Trajectories and Future Prospects

Current research continues to leverage the reactivity of this compound for novel applications. In the field of medicinal chemistry, there is ongoing interest in using it as a scaffold to develop new therapeutic agents. Its ability to participate in the formation of various heterocyclic rings makes it a valuable tool for generating libraries of compounds for biological screening. rsc.org

In materials science, the functionalization of polymers and other materials with the N,N-diethylacetamido group can impart desirable properties, such as altered solubility or coordination capabilities. While specific research in this area is emerging, the potential for using this compound to create new functional materials is a promising avenue for future investigation.

The development of more sustainable and environmentally friendly synthetic methods is a key trend in modern chemistry. researchgate.net Future research will likely focus on optimizing the synthesis and application of this compound to minimize waste and energy consumption. This includes the exploration of catalytic methods and the use of greener solvents.

Looking ahead, the versatility of this compound ensures its continued relevance in academic and industrial research. The exploration of its utility in new catalytic systems and the synthesis of increasingly complex and functional molecules are expected to be major research themes. As our understanding of chemical reactivity and biological processes deepens, this humble building block will undoubtedly play a role in future scientific discoveries.

The following table outlines key areas of current and future research for this compound:

| Research Area | Objective | Potential Impact |

| Medicinal Chemistry | Synthesis of novel bioactive heterocyclic compounds. | Development of new drugs with improved efficacy. |

| Materials Science | Functionalization of polymers and surfaces. | Creation of new materials with tailored properties. |

| Green Chemistry | Development of sustainable synthetic routes. | More environmentally friendly chemical manufacturing. |

| Catalysis | Use in the development of new catalytic systems. | More efficient and selective chemical transformations. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQUWTMMFMJEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062326 | |

| Record name | Acetamide, 2-chloro-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2315-36-8 | |

| Record name | Chloro-N,N-diethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-2-chloroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N,N-diethylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-chloro-N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2-chloro-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N,N-diethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-N,N-DIETHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TK444LD3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Engineering

Established Synthetic Routes and Reaction Mechanisms

The primary and most established method for synthesizing 2-Chloro-N,N-diethylacetamide involves the direct formation of an amide bond through acylation.

The synthesis is most commonly achieved via a nucleophilic acyl substitution reaction. This involves the reaction of chloroacetyl chloride with diethylamine (B46881). In this process, the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion. A significant byproduct of this reaction is hydrogen chloride (HCl). To neutralize the generated HCl, a base is typically required. Often, an excess of the diethylamine reactant is used to serve this purpose, forming diethylammonium (B1227033) chloride. ingentaconnect.com

An alternative approach involves reacting chloroacetic acid directly with an amine in the presence of a base, such as aqueous sodium hydroxide (B78521). ingentaconnect.com Another documented industrial method involves adding chloroacetyl chloride to a mixture of diethylamine in a solvent like dichloromethane (B109758) under controlled temperature conditions. chemicalbook.com

The yield and purity of this compound are highly dependent on the specific reaction conditions and the choice of reagents. The selection of the base, solvent, and temperature plays a critical role in optimizing the synthesis.

For instance, in the alkylation of p-tert-butylthiacalix nih.govarene with this compound, the choice of base significantly impacts the yield. mdpi.com Using cesium carbonate (Cs₂CO₃) resulted in a 20% yield, whereas potassium carbonate (K₂CO₃) under different reactant ratios increased the yield to 38%. mdpi.com An industrial synthesis process describes the controlled addition of chloroacetyl chloride to diethylamine in dichloromethane at a temperature of 5±5°C, followed by a stirring period and subsequent purification steps, achieving a purity of 98.4% and a yield of nearly 100%. chemicalbook.com

The following table summarizes how different reaction parameters can influence the outcome of the synthesis.

Table 1: Influence of Reaction Conditions on Synthesis

| Parameter | Variation | Effect on Yield and Selectivity | Citation |

|---|---|---|---|

| Base | Weak vs. Strong (e.g., K₂CO₃ vs. Cs₂CO₃) | Can significantly alter yield; stronger, bulkier bases may favor specific product formation. | mdpi.com |

| Temperature | Low (e.g., 0-10°C) vs. Room Temperature | Lower temperatures are often used to control the exothermic reaction and minimize side-product formation. | chemicalbook.com |

| Solvent | Aprotic (e.g., Dichloromethane) vs. Protic | The choice of solvent affects reactant solubility and can influence the reaction pathway. Dichloromethane is common in industrial processes. | chemicalbook.com |

| Reactant Ratio | Stoichiometric vs. Excess Amine | Using excess diethylamine is a common strategy to act as a base, neutralizing HCl and driving the reaction to completion. | ingentaconnect.com |

Advanced Synthetic Strategies and Green Chemistry Perspectives

In line with the growing emphasis on sustainable chemical manufacturing, advanced synthetic strategies are being explored to improve the efficiency and environmental footprint of this compound synthesis.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in chemical synthesis for its ability to dramatically reduce reaction times and often improve yields. mjcce.org.mkmdpi.com While specific literature detailing the MAOS of this compound is not prevalent, the principles of microwave-assisted amidation are well-established. nih.govmjcce.org.mk This technique uses microwave irradiation to heat the reaction mixture directly and efficiently. nih.gov For amide synthesis, MAOS can facilitate rapid, solvent-free reactions, which is a key goal of green chemistry. nih.govmdpi.com The application of MAOS to the acylation of diethylamine with a chloroacetyl source could potentially offer a faster and more energy-efficient route compared to conventional heating methods. ingentaconnect.com This approach often leads to cleaner reactions with easier product isolation. nih.gov

The selection of solvents is a critical aspect of green chemistry, as solvents contribute to the majority of organic waste in pharmaceutical and chemical manufacturing. Traditional syntheses of similar compounds have often relied on chlorinated solvents like dichloromethane or ethers. chemicalbook.com However, there is a significant push towards using more environmentally benign solvents.

Table 2: Comparison of Traditional and Green Solvents in Amide Synthesis

| Solvent Type | Examples | Characteristics | Sustainability Perspective | Citation |

|---|---|---|---|---|

| Traditional | Dichloromethane, Chloroform, Toluene, Diethyl Ether | Effective for many reactions but often toxic, environmentally persistent, and pose safety risks. | Considered "undesirable" or "problematic" in green chemistry guides; efforts are made to replace them. | chemicalbook.com |

| Greener Alternatives | Water, Ethanol, Ethyl Acetate, 2-MeTHF, CPME | Less toxic, biodegradable, derived from renewable sources (in some cases), and have a lower environmental impact. | Preferred for sustainable process design; can improve safety and reduce waste management costs. | |

Optimization of Synthetic Pathways for Research and Industrial Scalability

Optimizing the synthesis of this compound requires a balanced consideration of factors that differ between small-scale research applications and large-scale industrial production.

For laboratory research, the primary goals are often high purity, good yield, and simplicity of execution. In this context, using more expensive reagents or complex purification methods like column chromatography might be acceptable to obtain the desired product quickly and cleanly.

For industrial scalability, the focus shifts to cost-effectiveness, safety, process robustness, and environmental impact (atom economy and E-factor). The synthesis described using dichloromethane, while efficient, generates chlorinated waste. chemicalbook.com An optimized industrial process would aim to replace such solvents with greener alternatives, minimize energy consumption, and design a process where byproducts can be easily removed or recycled. The use of continuous flow reactors, coupled with microwave technology, represents a frontier in optimizing such chemical processes, offering better control, safety, and efficiency compared to traditional batch methods. Ultimately, the ideal scalable pathway is one that is not only economically viable but also aligns with the principles of sustainable and green chemistry.

Control of By-product Formation and Purity Profile

The synthesis of this compound is predominantly achieved via the Schotten-Baumann reaction, which involves the acylation of diethylamine with chloroacetyl chloride. tifr.res.inorganic-chemistry.orgwikipedia.org The control of by-product formation and the resulting purity profile of the final product are critically dependent on the careful management of reaction parameters. The primary reaction is exothermic and generates hydrochloric acid (HCl) as a by-product, which can lead to the formation of impurities if not properly controlled. tifr.res.in

To prevent the formation of diethylamine hydrochloride, an external base, such as aqueous sodium hydroxide or an excess of the amine reactant itself, is used to neutralize the HCl as it is formed. organic-chemistry.orgbyjus.com The use of a two-phase system, with the organic reactants in a solvent like dichloromethane and the base in an aqueous phase, is a common application of Schotten-Baumann conditions. wikipedia.orgchemicalbook.com This setup facilitates the separation of the product from the neutralized acid, which partitions into the aqueous phase.

Post-reaction purification is essential for achieving a high-purity profile. A typical purification sequence involves several washing steps. The organic layer containing the crude product is first washed with water to remove any water-soluble salts, such as sodium chloride (if NaOH is used as the base) and any remaining diethylamine hydrochloride. chemicalbook.com A subsequent wash with brine (a saturated aqueous solution of sodium chloride) is often employed to further aid in the removal of water from the organic phase. chemicalbook.com Finally, the solvent is removed, often initially at atmospheric pressure and then under reduced pressure, followed by distillation of the crude product to yield this compound of high purity. chemicalbook.com Following such a controlled process, purities exceeding 98% can be reliably obtained. chemicalbook.com

Table 1: Key Process Parameters for Purity Control in this compound Synthesis

| Parameter | Control Measure | Rationale |

| Temperature | Maintained at low levels (e.g., 5 ± 5°C) | Minimizes exothermic side reactions and hydrolysis of chloroacetyl chloride. tifr.res.inchemicalbook.com |

| Reactant Addition | Slow, controlled addition of chloroacetyl chloride | Manages the exothermic nature of the reaction and prevents localized high concentrations that can lead to by-products. tifr.res.in |

| Acid Neutralization | Use of a base (e.g., aqueous NaOH, excess diethylamine) | Prevents the formation of diethylamine hydrochloride salt, thus maximizing yield and minimizing impurities. organic-chemistry.orgwikipedia.org |

| Solvent System | Biphasic system (e.g., Dichloromethane/Water) | Facilitates the separation of the organic product from the aqueous, neutralized by-products. wikipedia.orgchemicalbook.com |

| Purification | Aqueous washing, brine wash, and distillation | Removes inorganic salts, unreacted starting materials, and other process-related impurities to achieve high final purity. chemicalbook.com |

Evaluation of Reaction Kinetics and Thermodynamic Parameters

A thorough understanding of reaction kinetics and thermodynamics is fundamental for the safe and efficient scale-up of the synthesis of this compound. While specific, published kinetic and thermodynamic data for this particular reaction are scarce, the principles can be understood by examining related acylation reactions.

Reaction Kinetics

The kinetics of the acylation of amines with acyl chlorides can be complex and are highly dependent on the solvent, temperature, and nature of the reactants. niu.edu The reaction between chloroacetyl chloride and diethylamine is expected to be rapid. Kinetic studies would aim to determine the rate law, which describes how the rate of reaction depends on the concentration of the reactants. For similar reactions, such as the reaction of chloroacetyl chlorides with alcohols, the rate expression has been found to follow both second and third-order kinetics, suggesting a complex mechanism. niu.edu

Rate = k[ClCH₂COCl][(C₂H₅)₂NH]

Where k is the rate constant. The experimental determination of this rate constant at various temperatures would allow for the calculation of the activation energy (Ea) using the Arrhenius equation. The activation energy is a critical parameter for assessing the temperature sensitivity of the reaction and ensuring adequate heat removal capacity in a reactor to prevent thermal runaway, especially given the reaction's exothermic nature. tifr.res.in Kinetic studies on the reaction of chloroacetyl chloride with various nucleophiles have shown that the mechanism can be a delicate balance between a direct addition-elimination pathway and an ionic mechanism, the prevalence of which is influenced by the solvent and substrate structure. niu.edu

Thermodynamic Parameters

The primary thermodynamic parameters of interest for this synthesis are the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG).

Enthalpy of Reaction (ΔH): The reaction is known to be significantly exothermic, meaning it releases a substantial amount of heat. tifr.res.in A quantitative determination of ΔH, typically through reaction calorimetry, is crucial for the process engineering and safety design of any industrial-scale production. It dictates the cooling requirements needed to maintain the optimal reaction temperature and prevent overheating.

Gibbs Free Energy of Reaction (ΔG): Given the highly reactive nature of chloroacetyl chloride, the reaction proceeds spontaneously and is essentially irreversible under typical synthesis conditions. This indicates a large negative Gibbs free energy of reaction (ΔG = ΔH - TΔS), which confirms the thermodynamic favorability of the amide formation.

Table 2: Key Kinetic and Thermodynamic Parameters for Evaluation

| Parameter | Significance in Process Engineering |

| Rate Law & Rate Constant (k) | Predicts reaction time, influences reactor sizing, and helps optimize reactant concentrations for maximum throughput. |

| Activation Energy (Ea) | Determines the sensitivity of the reaction rate to temperature changes; essential for thermal safety assessment. |

| Enthalpy of Reaction (ΔH) | Quantifies the heat released or absorbed; critical for designing the reactor's heat exchange system to prevent thermal runaway. |

| Gibbs Free Energy (ΔG) | Indicates the thermodynamic driving force and spontaneity of the reaction, confirming the feasibility of the process. |

Chemical Reactivity and Derivatization in Synthetic Chemistry

Mechanistic Understanding of Reactive Sites

The chemical behavior of 2-Chloro-N,N-diethylacetamide is governed by the electronic properties of its functional groups. The presence of a chlorine atom on the carbon adjacent to the carbonyl group, and the carbonyl group itself, create two distinct electrophilic centers.

Electrophilic Nature of the Alpha-Carbon

The alpha-carbon, bonded directly to a chlorine atom, is a primary electrophilic site. The high electronegativity of the chlorine atom induces a dipole moment, rendering the alpha-carbon electron-deficient and highly susceptible to nucleophilic attack. This reactivity is characteristic of alpha-halo amides and facilitates nucleophilic substitution reactions, typically following an SN2 mechanism. cymitquimica.comresearchgate.net The chloro-substituent acts as an effective leaving group, allowing for the facile introduction of the N,N-diethylacetamido fragment onto nucleophilic substrates. chemicalbook.com This reactivity is fundamental to its application in the functionalization of molecules such as phenols and amines. beilstein-journals.orgresearchgate.net

Nucleophilic Attack at the Carbonyl Center

The carbonyl group represents a second electrophilic center within the this compound molecule. The carbon atom of the carbonyl is inherently electrophilic due to the polarization of the carbon-oxygen double bond. While nucleophilic attack at the carbonyl carbon is a common reaction for many carbonyl compounds, in the case of α-halo amides, the reactivity at the alpha-carbon often predominates. researchgate.netmsu.edu However, reactions involving nucleophilic attack at the carbonyl do occur, particularly in the synthesis of certain derivatives where the reaction conditions are tailored to favor this pathway. For instance, the reaction of an amine with a related acyl chloride proceeds via nucleophilic attack on the carbonyl carbon, followed by the elimination of the chloride, to form an amide bond. smolecule.com

Application in the Synthesis of Macrocyclic and Supramolecular Compounds

A significant application of this compound is in the field of supramolecular chemistry, where it serves as a key reagent for the synthesis and modification of macrocyclic compounds. scbt.com Its ability to append amide functionalities is crucial for creating receptors with specific binding properties.

Functionalization of Calixarenes and Thiacalixarenes

This compound is extensively used for the lower-rim functionalization of calixarenes and thiacalixarenes. scbt.comsigmaaldrich.comsigmaaldrich.com These macrocycles are molecular platforms whose properties can be fine-tuned by attaching specific functional groups to their phenolic hydroxyl units. The reaction involves the alkylation of the hydroxyl groups with this compound in the presence of a base. beilstein-journals.orgresearchgate.net

The choice of base and reaction conditions can control the degree and pattern of substitution (regioselectivity). chemicalbook.combeilstein-journals.org For example, studies on the alkylation of p-tert-butylthiacalix scbt.comarene have shown that the stereochemical outcome is dependent on the nature of the alkali metal carbonate used, demonstrating a template effect. chemicalbook.com The introduction of N,N-diethylacetamide groups modifies the complexation ability of the macrocycle, enabling the creation of selective receptors for anions and other guest molecules. beilstein-journals.orgresearchgate.net

Table 1: Selected Examples of Calixarene (B151959) and Thiacalixarene Functionalization

| Starting Material | Reagent | Base / Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-tert-butylthiacalix scbt.comarene | This compound | K₂CO₃ / Acetone, reflux | Monosubstituted thiacalix scbt.comarene | 38% | beilstein-journals.org |

| p-tert-butylthiacalix scbt.comarene | This compound | Cs₂CO₃ / Acetone, reflux | Monosubstituted thiacalix scbt.comarene | 20% | beilstein-journals.org |

| p-tert-butylcalix researchgate.netarene | α-Chloro-N,N-diethylacetamide | NaH / Acetonitrile (B52724), reflux | Bis-substituted calix researchgate.netarene | ~41% | researchgate.net |

| p-tert-butylcalix researchgate.netarene | α-Chloro-N,N-diethylacetamide | NaH / THF-DMF, reflux | Tetrakis-substituted calix researchgate.netarene | ~45% | researchgate.net |

This table is interactive. You can sort and filter the data.

Construction of Amide-Bridged Macrocycles

Beyond appending groups to existing macrocycles, this compound is also a component in the construction of novel macrocyclic systems. It has been utilized in the synthesis of amide calix scbt.compyrrole macrocycles designed to have super-extended cavities. scbt.comsigmaaldrich.com In these syntheses, the acetamide (B32628) unit becomes an integral part of the macrocyclic framework, bridging other components. The amide linkages can participate in hydrogen bonding, contributing to the structural integrity and guest-binding properties of the final macrocycle. It has also been used to N-substitute pre-formed amide-ether-amine macrocycles, further modifying their cation binding and transport properties. rsc.org

Development of Diverse Organic Scaffolds and Heterocyclic Systems

The reactivity of this compound extends to the synthesis of a variety of other organic structures, including complex heterocyclic systems. Its ability to react with different nucleophiles under various conditions allows for the construction of diverse molecular scaffolds. chemicalbook.com

One notable example is its use in the synthesis of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives. chemicalbook.com In this reaction, this compound, which possesses both a leaving group and an electron-withdrawing group, reacts with a 4-arylidene-3H-pyrazol-3-one to build the spirocyclic system. chemicalbook.com Furthermore, it has been used in microwave-assisted synthesis to produce functionalized open-chain compounds like 3-cyano-N,N-diethyl-4-(4-methoxyphenoyl)-4-oxobutanamide. scbt.comsigmaaldrich.com These examples highlight the compound's utility in generating not just macrocycles, but also complex acyclic and heterocyclic molecules.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | N,N-Diethyl-2-chloroacetamide; DECA | C₆H₁₂ClNO |

| p-tert-butylthiacalix scbt.comarene | C₄₄H₅₆O₄S₄ | |

| p-tert-butylcalix researchgate.netarene | C₆₆H₈₄O₆ | |

| p-tert-butylcalix rsc.orgarene | C₈₈H₁₁₂O₈ | |

| Potassium Carbonate | K₂CO₃ | |

| Cesium Carbonate | Cs₂CO₃ | |

| Sodium Hydride | NaH | |

| Acetonitrile | C₂H₃N | |

| Tetrahydrofuran | THF | C₄H₈O |

| Dimethylformamide | DMF | C₃H₇NO |

| Calix scbt.compyrrole | C₂₀H₂₀N₄ | |

| 4-arylidene-3H-pyrazol-3-one | Varies with aryl group |

Synthesis of Ynamine Amides and Esters

One of the notable applications of this compound is in the synthesis of ynamine amides and esters. Research has demonstrated a pathway to these valuable synthetic intermediates through a multi-step process. The initial reaction involves the formation of a β-chloroenamine, which is subsequently converted to the target ynamine derivative.

A key study by Buyle and Viehe detailed a method for synthesizing ynamine amides and esters starting from N,N-diethylchloroacetamide. chemicalbook.com The process involves the creation of a β-chloro-β-chloroacyl-β-chloroenamine intermediate, which then undergoes chlorine elimination using lithium amalgam to yield the desired ynamine amide or ester. chemicalbook.com This transformation highlights the utility of the chloroacetamide starting material in accessing the highly reactive ynamine functionality.

Construction of Spiro Compounds and Fused Ring Systems

This compound serves as a crucial building block for the construction of spiro compounds, which are organic molecules characterized by two rings connected by a single common atom. These structures are of significant interest due to their presence in many natural products and their unique three-dimensional shapes.

The reactivity of this compound, which contains both a leaving group and an electron-withdrawing group, makes it an effective reagent for synthesizing spiroheterocycles. chemicalbook.comclockss.org For instance, it has been used in the synthesis of novel spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives through its reaction with 4-arylidene-pyrazol-3-ones. chemicalbook.comclockss.org This reaction proceeds via the formation of a carbanion from a methylene (B1212753) group bearing both the leaving group (chlorine) and the electron-withdrawing amide group. clockss.org The structural features of the resulting spiro pyrazol-3-one derivatives (SPOs) allow for further interesting reactions, including ring-opening and ring transformations, which can lead to the formation of fused ring systems like fused pyrazoles. clockss.org

Table 1: Synthesis of Spiro Pyrazol-3-one Derivatives (SPOs)

| Reactant 1 | Reactant 2 | Base/Solvent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Arylidene-pyrazol-3-one | This compound | NaH / DMF | Spiro[cyclopropane-1,4′-pyrazol-3-one] | 33-88 | clockss.org |

Precursors for Biologically Active Molecules and Functional Materials

The derivatives of this compound have shown promise as both biologically active molecules and as fundamental components of functional materials.

The spiro compounds synthesized using this compound have been investigated for their biological activity. For example, certain spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives have demonstrated in vitro activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of ≤ 25 μg/mL. chemicalbook.com

In the realm of materials science, this compound is employed as a precursor for the synthesis of calixarenes, which are macrocyclic compounds capable of molecular recognition and complexation. chemicalbook.comsigmaaldrich.combeilstein-journals.org It has been used in the preparation of calixarene amides and specifically in the synthesis of molecules like 5-bromo-25,26,27,28-tetrakis[(N,N-diethylaminocarbonyl)-methoxy]calix sigmaaldrich.comarene. chemicalbook.comsigmaaldrich.com Furthermore, it is used to create amide calix sigmaaldrich.compyrrole macrocycles with exceptionally large cavities and to functionalize p-tert-butylthiacalix sigmaaldrich.comarenes. sigmaaldrich.combeilstein-journals.org These functionalized macrocycles are of interest for their ability to bind specific guests, such as anions, which is a critical function for applications in sensing and separation technologies. beilstein-journals.org

Table 2: Applications of this compound Derivatives

| Derivative Class | Specific Example | Application Area | Key Finding/Use | Reference |

|---|---|---|---|---|

| Spiro Compounds | 5,6-Diaza-N,N-diethyl-4-methyl-7-oxo-2,2,6-triphenylspiro[2.4]hept-4-ene-1-carboxamide | Biologically Active Molecules | Active against Candida albicans (MIC ≤ 25 μg/mL) | chemicalbook.com |

| Calixarenes | p-tert-Butylthiacalix sigmaaldrich.comarenes with N,N-diethylacetamide fragments | Functional Materials | Binding of anionic guests | beilstein-journals.org |

| Calixarenes | 5-bromo-25,26,27,28-tetrakis[(N,N-diethylaminocarbonyl)-methoxy]calix sigmaaldrich.comarene | Functional Materials | Precursor for complex macrocycles | sigmaaldrich.com |

| Calixpyrroles | Amide calix sigmaaldrich.compyrrole macrocycles | Functional Materials | Synthesis of macrocycles with super-extended cavities | sigmaaldrich.com |

Biological Activity and Molecular Mechanisms of Action

Investigation of Alkylating Properties

As a member of the chloroacetamide class, 2-Chloro-N,N-diethylacetamide is recognized as an alkylating agent. researchgate.net The presence of a chlorine atom, a good leaving group, attached to the acetyl group makes the compound susceptible to nucleophilic attack, enabling it to transfer a diethylacetamidyl group to other molecules.

Chloroacetamides exhibit reactivity towards various cellular nucleophiles, most notably the sulfhydryl groups found in amino acids like cysteine, which are components of proteins and enzymes. researchgate.net This interaction can alter the structure and function of these macromolecules. The reactivity of chloroacetamides is a key factor in their biological activity, though it is also dependent on factors like lipophilicity, which affects the molecule's ability to traverse cellular membranes. nih.gov For instance, studies on N-(substituted phenyl)-2-chloroacetamides have shown that higher lipophilicity allows for more rapid passage through the phospholipid bilayer of cell membranes. srce.hrnih.gov

A closely related monofunctional alkylating agent, 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH), has been shown to react with nucleophilic positions on DNA nucleobases. nih.govresearchgate.net Given the structural similarities, it is plausible that this compound engages in similar interactions with biological macromolecules.

The alkylating nature of chloroacetamides extends to their interaction with nucleic acids, leading to the formation of DNA adducts. These adducts are covalent modifications to the DNA structure that can disrupt normal cellular processes like replication and transcription. nih.gov

Research on the related compound CDEAH has demonstrated its capacity to function as a monofunctional alkylating agent that preferentially targets and alkylates guanine (B1146940) nucleobases within the DNA. nih.govresearchgate.net This alkylation results in the formation of specific DNA adducts that trigger cellular repair mechanisms. nih.gov The formation of such lesions is a critical step in the induction of a DNA damage response. nih.gov While direct evidence for this compound is less documented in this specific context, the behavior of CDEAH provides a strong mechanistic model for how it likely damages DNA.

| Interaction Type | Target Molecule | Potential Consequence |

| Alkylation | Cellular Nucleophiles (e.g., sulfhydryl groups in proteins) | Alteration of protein structure and function |

| Alkylation | DNA (specifically guanine bases) | Formation of DNA adducts, leading to DNA lesions |

Modulation of Cellular Pathways and Stress Responses

The formation of DNA adducts by alkylating agents like this compound initiates a series of cellular stress responses designed to repair the damage and maintain genomic integrity. nih.govacs.org

A key pathway involved in the repair of DNA damage caused by alkylating agents is the base excision repair (BER) pathway, in which Poly(ADP-ribose) polymerase 1 (PARP1) plays a crucial role. nih.govnih.gov PARP1 recognizes and binds to DNA strand breaks, catalyzing the synthesis of poly(ADP-ribose) chains that recruit other DNA repair proteins to the site of damage. nih.govnih.gov

Studies on CDEAH have shown that the DNA adducts it forms are substrates for PARP1-dependent BER. nih.govresearchgate.net In cells deficient in PARP1, treatment with CDEAH leads to an accumulation of DNA strand breaks, indicating that PARP1 is essential for the repair of this type of damage. nih.gov This suggests that this compound likely induces a similar reliance on PARP1-mediated repair pathways.

The presence of DNA adducts and subsequent strand breaks activates a broader DNA Damage Response (DDR). acs.org This complex signaling network is designed to halt the cell cycle to allow time for repair or, if the damage is too severe, to initiate programmed cell death (apoptosis). nih.gov

Treatment of cells with the related compound CDEAH has been shown to activate the DDR, leading to an accumulation of cells in the S phase of the cell cycle. nih.gov This S-phase arrest is a common response to replication stress caused by DNA lesions. mcgill.ca The activation of the DDR is a hallmark of genotoxic agents and underscores the mechanism by which compounds like this compound exert their biological effects. who.int

| Cellular Process | Effect of Chloroacetamide-induced Damage | Key Proteins Involved |

| DNA Repair | Activation of Base Excision Repair | PARP1 |

| Cell Cycle | S-phase arrest | Checkpoint kinases |

| Stress Response | Induction of the general DNA Damage Response | DDR signaling proteins |

Structure-Activity Relationship (SAR) Studies within the Chloroacetamide Class

The biological activity of chloroacetamides is not uniform but varies significantly based on their specific chemical structures. srce.hracs.org Structure-activity relationship (SAR) studies help to elucidate how different functional groups and structural modifications influence the efficacy and selectivity of these compounds.

For example, in a study of N-(substituted phenyl)-2-chloroacetamides, the nature and position of substituents on the phenyl ring were found to be critical for their antimicrobial activity. srce.hrnih.gov Compounds with halogenated para-substituted phenyl rings, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active, a property attributed to their high lipophilicity which facilitates passage through cell membranes. srce.hrnih.gov

Furthermore, research into the herbicidal activity of chloroacetamides has revealed a correlation between their N-alkylating reactivity and their effectiveness. nih.gov It was found that a reduced level of N-alkylating reactivity correlated with improved herbicidal efficacy, suggesting that extreme reactivity is not always desirable and that a balance of chemical properties is necessary for optimal biological function. nih.gov These studies indicate that the phytotoxicity of chloroacetamides is a complex interplay of chemical reactivity, lipophilicity, uptake, and metabolism within the target organism. nih.gov Therefore, the specific N,N-diethyl substitution in this compound is a key determinant of its unique biological and toxicological profile within the broader chloroacetamide class.

Correlating Molecular Structure with Biological Efficacy

The effectiveness of dichloroacetamide safeners is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies have been pivotal in identifying the chemical features essential for their biological action. For the class of N,N-disubstituted dichloroacetamides, to which this compound belongs, several structural components are critical for high safener activity, particularly against thiocarbamate and chloroacetanilide herbicides in corn. researchgate.net

Key structural determinants for efficacy include:

The Dichloroacetyl Group: The presence of two chlorine atoms on the acetyl group is paramount. Analogues with one (monochloro-) or three (trichloro-) chlorine atoms are significantly less effective as safeners. researchgate.net The biological activity of chloroacetamides is often attributed to their capacity to alkylate nucleophiles, a reactivity influenced by the halogen substitution. researchgate.net

N,N-Disubstitution: The amide nitrogen must be disubstituted. N-monosubstituted dichloroacetamides exhibit markedly lower safener activity. researchgate.net

Nature of N-Substituents: The type of groups attached to the nitrogen atom significantly influences efficacy. For instance, in the case of the herbicide EPTC, the N,N-diallyl analogue (dichlormid) shows strong safener properties. researchgate.net The N,N-diethyl groups of this compound contribute to its specific activity profile.

The following table summarizes the relationship between structural modifications of the dichloroacetamide scaffold and the resulting biological activity as a herbicide safener.

| Structural Feature | Modification | Impact on Safener Activity | Reference |

| Acetyl Group | Monochloro- or Trichloro- substitution | Significantly reduced activity | researchgate.net |

| Amide Group | N-monosubstitution | Markedly lower activity | researchgate.net |

| Amide Group | N,N-disubstitution | Essential for high activity | researchgate.net |

Mechanistic Insights from Analogue Studies

The study of analogues of this compound has been instrumental in elucidating its mechanism of action. By comparing the biological effects of various structurally related dichloroacetamides, researchers have confirmed that their primary role is to enhance herbicide metabolism in crops. mdpi.com

A widely accepted mechanism is the induction of glutathione (B108866) S-transferases (GSTs). mdpi.com For example, the safener benoxacor (B1667998), a more complex dichloroacetamide, has been shown to significantly increase GST activity in maize, which correlates with protection from metolachlor (B1676510) herbicide injury. nih.gov Studies on benoxacor revealed that it induces multiple GST isozymes, some of which are not constitutively present in the plant, indicating a specific genetic response to the safener. nih.gov

Further analogue studies using safeners like dichlormid (B166021) and R-29148 in various plants have reinforced these findings. nih.govresearchgate.net While these compounds effectively induce GSTs in cereal crops like maize, the effect is less pronounced or absent in dicotyledonous plants such as Arabidopsis, explaining the species-specific nature of their safening action. mdpi.comnih.govresearchgate.net

The table below presents findings from studies on different dichloroacetamide analogues, illustrating their effect on GST activity.

| Analogue Compound | Model Organism | Primary Finding | Reference |

| Benoxacor | Maize (Zea mays) | Strongly induces multiple GST isozymes, correlating with herbicide protection. | nih.gov |

| Dichlormid | Maize (Zea mays) | Induces expression of genes for GSTs and ABC transporters, enhancing detoxification. | acs.org |

| R-29148 | Arabidopsis | Induces GST activity, but does not confer herbicide tolerance. | nih.govresearchgate.net |

| Dichlormid | Soil | Can be reductively dechlorinated to form N,N-diallyl-2-chloroacetamide (CDAA). | acs.orgnih.gov |

Environmental Fate, Transport, and Degradation Pathways

Abiotic Transformation Processes in Environmental Compartments

Abiotic degradation involves chemical reactions that occur without the intervention of living organisms. For chloroacetamide herbicides, the primary abiotic transformation pathways are photolytic degradation and hydrolysis.

UV treatment of these related herbicides has been shown to induce several transformation reactions, with the primary mechanisms being dechlorination, mono- and multi-hydroxylation, and cyclization. The initial step in the photolysis of these compounds is often the cleavage of the carbon-chlorine (C-Cl) bond, leading to the formation of a dechlorinated radical. This reactive intermediate can then undergo further reactions to form a variety of degradation products. It is important to note that in some cases, the photolytic degradation products of chloroacetamide herbicides have been found to be as toxic, or even more toxic, than the parent compounds.

Heterogeneous photocatalysis, using a catalyst such as titanium dioxide (TiO2) with UV light, has been demonstrated to significantly enhance the degradation rate of chloroacetamide herbicides compared to direct photolysis alone. This suggests that in environments where suitable photocatalytic surfaces are present, the degradation of 2-Chloro-N,N-diethylacetamide could be accelerated.

Table 1: Common Photodegradation Reactions of Chloroacetamide Herbicides

| Reaction Type | Description |

|---|---|

| Dechlorination | Cleavage of the carbon-chlorine bond, often the initial step. |

| Hydroxylation | Addition of one or more hydroxyl (-OH) groups to the molecule. |

| Cyclization | Formation of a ring structure within the molecule. |

| Carboxylation | Introduction of a carboxyl (-COOH) group. |

Hydrolysis and Other Chemical Degradation Mechanisms

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate and pathway of hydrolysis for chloroacetamide herbicides are highly dependent on pH. While specific hydrolysis data for this compound is limited, general trends for the chloroacetamide class can be considered.

Under acidic and basic conditions, the hydrolysis of chloroacetamides is generally more favorable than at neutral pH. researchgate.net

Base-catalyzed hydrolysis typically proceeds through a bimolecular nucleophilic substitution (SN2) reaction, where a hydroxide (B78521) ion (OH-) displaces the chloride ion, resulting in a hydroxy-substituted derivative. researchgate.net In some cases, cleavage of the amide bond can also occur. researchgate.net

Acid-catalyzed hydrolysis can lead to the cleavage of both the amide and, if present, ether groups within the molecule. researchgate.net

The specific structure of the chloroacetamide, particularly the substituents on the nitrogen atom, can significantly influence the reactivity and the dominant hydrolysis mechanism. For this compound, with two ethyl groups on the nitrogen, the primary hydrolysis product under many environmental conditions would likely be N,N-diethyl-2-hydroxyacetamide, formed by the substitution of the chlorine atom with a hydroxyl group. A half-life of 53 days at pH 8 has been reported for the parent compound, chloroacetamide, suggesting that hydrolysis can be a relevant environmental fate process, particularly in alkaline waters. nih.gov

Biotic Degradation and Microbial Metabolisms

Biotic degradation, or biodegradation, mediated by microorganisms, is a crucial pathway for the dissipation of chloroacetamide herbicides in the environment. mdpi.com The rate and extent of biodegradation are influenced by factors such as the microbial population present, soil type, temperature, and moisture.

Numerous studies have isolated and characterized microbial strains capable of degrading various chloroacetamide herbicides. While specific strains that degrade this compound have not been extensively documented, research on analogous compounds provides valuable insights into the potential metabolic pathways.

For instance, the bacterium Pseudomonas putida has been shown to metabolize N,N-diethyl-m-toluamide (DEET), a compound with a similar N,N-diethylamide functional group, by hydrolyzing the amide bond to produce 3-methylbenzoate (B1238549) and diethylamine (B46881). nih.gov This suggests that a similar hydrolytic cleavage of the amide bond in this compound could be a potential initial step in its biodegradation.

Studies on other chloroacetamide herbicides, such as alachlor (B1666766) and butachlor, have identified various bacterial strains capable of their degradation, including species of Acinetobacter, Bacillus, Amycolatopsis, Saccharomonospora, Mycobacterium, Burkholderia, Afipia, and Kribbella. mdpi.comresearchgate.netnih.gov The initial steps in the degradation of these compounds often involve N-dealkylation or dechlorination. mdpi.comnih.gov

Table 2: Examples of Microbial Strains Degrading Related Amide Compounds

| Microbial Strain | Degraded Compound | Initial Degradation Step |

|---|---|---|

| Pseudomonas putida DTB | N,N-diethyl-m-toluamide (DEET) | Amide bond hydrolysis |

| Acinetobacter sp. GC-A6 | Alachlor | N-dealkylation |

| Bacillus cereus strain DC-1 | Butachlor | Deoxygenation followed by N-demethylation |

Role of Microbial Communities in Environmental Attenuation

In natural environments such as soil and water, the degradation of xenobiotic compounds like this compound is typically carried out by complex microbial communities rather than single strains. researchgate.netnih.gov These communities can possess a broader range of enzymatic capabilities, allowing for more complete mineralization of the compound.

The repeated application of chloroacetamide herbicides to agricultural soils can lead to the enrichment of microbial communities with enhanced degradation capabilities. researchgate.net The presence of diverse microbial populations with dehalogenase and amidase activities is crucial for the environmental attenuation of these compounds. nih.gov Microbial dehalogenation is a key process in the breakdown of halogenated organic compounds, increasing their water solubility and reducing their toxicity, making them more susceptible to further biodegradation. nih.gov

The identification of biodegradation products is essential for understanding the complete environmental fate of a compound and assessing the potential risks associated with its transformation.

Based on the degradation pathways of related chloroacetamide herbicides and other N,N-diethylamides, several potential biodegradation products of this compound can be hypothesized:

N,N-diethyl-2-hydroxyacetamide: Formed by the hydrolytic replacement of the chlorine atom with a hydroxyl group. This is a common initial step in the degradation of chloroacetamides.

N,N-diethyl oxamic acid and N,N-diethyl malonamic acid: These are known degradation products of the related herbicide metolachlor (B1676510).

Chloroacetic acid and Diethylamine: Resulting from the cleavage of the amide bond. Diethylamine could then be further metabolized by microorganisms.

Glycolic acid: A potential downstream product following dechlorination and oxidation.

The ultimate fate of these intermediate metabolites is their further degradation and potential incorporation into microbial biomass or mineralization to carbon dioxide, water, and inorganic chloride. However, some degradation products of chloroacetamide herbicides have been found to be persistent and mobile in the environment. nih.gov

Table 3: Potential Biodegradation Products of this compound

| Potential Product | Formation Pathway |

|---|---|

| N,N-diethyl-2-hydroxyacetamide | Hydrolytic dechlorination |

| Chloroacetic acid | Amide bond cleavage |

| Diethylamine | Amide bond cleavage |

Environmental Distribution and Persistence Modeling

Limited specific data exists in peer-reviewed literature concerning the environmental fate, transport, and degradation of this compound. Much of the understanding of its behavior in the environment is inferred from studies on structurally similar chloroacetamide herbicides.

The environmental distribution of a chemical is dictated by its physicochemical properties. For chloroacetamide compounds, there is an anticipation of mobility in soils and a potential for transport into aqueous systems scilit.comnih.gov. The degradation of these compounds is a key factor in their persistence in the environment, with microbial degradation playing a significant role nih.gov.

Environmental Persistence Modeling

Research Findings

Studies on various chloroacetamide herbicides indicate that biodegradation is a primary degradation pathway in soil and water nih.govresearchgate.netresearchgate.net. The rate of degradation can be influenced by the specific molecular structure of the compound scilit.com. For instance, the nature of the side chains on the amide nitrogen can affect the efficiency of microbial degradation scilit.com. The process of degradation often involves dechlorination, dealkylation, and eventual cleavage of the aromatic ring by soil microorganisms researchgate.net.

Hydrolysis can also contribute to the degradation of chloroacetamides, and the rate of this process is dependent on pH and temperature. For some related compounds, hydrolysis is more rapid in basic conditions nih.govresearchgate.net.

The transport of chloroacetamide herbicides and their degradates is a significant concern, as these compounds have been detected in both surface and groundwater. Their mobility is influenced by their sorption to soil particles, which in turn is affected by soil organic matter content and clay mineralogy nih.gov. Generally, the degradation products of chloroacetamide herbicides are more polar and thus potentially more mobile in aqueous systems than the parent compounds.

Due to the absence of specific experimental data for this compound, a definitive data table on its environmental distribution and persistence cannot be constructed. The table below provides a qualitative summary based on the behavior of analogous compounds.

Qualitative Environmental Fate Parameters for Chloroacetamide Herbicides

| Parameter | General Behavior for Chloroacetamides |

| Soil Sorption | Moderate to low, leading to potential mobility. |

| Biodegradation | A primary and significant degradation pathway. |

| Hydrolysis | Can be a significant degradation pathway, particularly under certain pH conditions. |

| Photodegradation | May contribute to degradation, but often considered a less dominant pathway compared to biodegradation. |

| Volatilization | Generally low, but dependent on specific compound properties. |

Further research is necessary to determine the specific environmental fate and persistence of this compound to accurately model its distribution and potential environmental impact.

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for separating 2-Chloro-N,N-diethylacetamide from complex matrices and for its quantification. Gas and liquid chromatography are the primary techniques utilized for these purposes.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. chromatographyonline.com When coupled with a Mass Spectrometry (MS) detector, GC-MS provides high sensitivity and specificity, enabling both separation and structural identification. The GC column separates the components of a mixture based on their boiling points and interactions with the stationary phase. Subsequently, the MS detector fragments the eluted molecules and analyzes the resulting ions, generating a unique mass spectrum that serves as a molecular fingerprint.

GC-MS data is available for this compound, with the National Institute of Standards and Technology (NIST) maintaining a reference mass spectrum (NIST Number: 233703) in its main library. nih.gov This reference spectrum is essential for the positive identification of the compound in unknown samples. The purity of this compound can be assessed by GC, with some commercial suppliers guaranteeing a purity of ≥96.0% or higher as determined by this method. thermofisher.comvwr.com

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| NIST Number | 233703 | nih.gov |

| Library | Main library | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Trace Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. It is particularly valuable for the trace analysis of this compound, especially in the context of identifying it as a genotoxic impurity in pharmaceutical substances. jocpr.com

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a C18 column and a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for MS-compatibility. sielc.com For instance, a sensitive LC-MS/MS method was developed and validated for the determination of this compound in the drug substance Entacapone. jocpr.com This method achieved successful separation using a Zorbax SB Aq column with a mobile phase of 0.1% formic acid in water and acetonitrile. jocpr.com

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Details | Reference |

|---|---|---|

| Technique | Reverse-Phase (RP) HPLC | sielc.com |

| Column Example | Newcrom R1 | sielc.com |

| Mobile Phase Example | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound by probing the molecular structure at the atomic and bond levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms in this compound.

¹H NMR spectra of this compound show characteristic signals corresponding to the different types of protons in the molecule. chemicalbook.com The ethyl groups exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, while the chloromethyl (CH₂Cl) group shows a singlet. chemicalbook.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. chemicalbook.com The spectrum of this compound displays distinct peaks for the carbonyl carbon, the chloromethyl carbon, and the two different carbons of the N,N-diethyl groups. nih.govchemicalbook.com

Table 3: NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |

|---|---|---|---|---|

| ¹H | Varies | Triplet, Quartet, Singlet | CDCl₃ | chemicalbook.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net The absorption of infrared radiation or the scattering of laser light excites the molecule into higher vibrational states. The resulting spectra are characteristic of the functional groups present in the molecule.

The IR spectrum of this compound shows a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is a hallmark of amides. nih.gov Other characteristic bands include those for C-H stretching and bending vibrations of the ethyl and chloromethyl groups, as well as the C-N stretching vibration. researchgate.net Raman spectroscopy also provides valuable information on these vibrational modes. nih.gov

Table 4: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Feature | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretch | nih.gov |

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the comprehensive profiling of this compound in complex mixtures. The coupling of chromatography with mass spectrometry is a prime example.

As previously mentioned, both GC-MS and LC-MS are powerful hyphenated techniques for the analysis of this compound. nih.govjocpr.com LC-MS/MS, in particular, offers very high sensitivity and selectivity, making it ideal for detecting and quantifying trace amounts of this compound as a genotoxic impurity. jocpr.com In a typical LC-MS/MS setup, the HPLC separates the compound from the matrix, and the tandem mass spectrometer provides definitive identification and quantification based on specific parent-to-daughter ion transitions. jocpr.com This level of specificity is crucial for regulatory purposes and ensures the safety of pharmaceutical products. jocpr.comresearchgate.net

Theoretical Chemistry and Computational Modeling

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are pivotal in elucidating the electronic characteristics of 2-Chloro-N,N-diethylacetamide. These calculations, based on the principles of quantum mechanics, can model the molecule's electron distribution and predict its behavior in chemical reactions.

Calculation of Molecular Orbitals and Electron Density Distributions

The electronic structure of this compound can be described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For related chloroacetamides, density functional theory (DFT) calculations have been employed to determine these parameters, suggesting that the presence of the chlorine atom and the amide group significantly influences the electronic landscape. nih.govresearchgate.net

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, appearing as a region of negative potential. Conversely, the areas around the hydrogen atoms and the carbon atom attached to the chlorine would exhibit a more positive potential, indicating their susceptibility to nucleophilic attack. Such analyses are fundamental in understanding intermolecular interactions. nih.gov

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms involving this compound. By calculating the potential energy surface of a reaction, chemists can identify the most probable pathways, intermediates, and transition states. For instance, in nucleophilic substitution reactions, where the chlorine atom is displaced, theoretical calculations can determine the energy barriers for different nucleophiles and predict the reaction rates.

Transition state theory, combined with quantum chemical calculations, is used to locate the geometry of the transition state—the highest energy point along the reaction coordinate. researchgate.net The structure of the transition state provides insight into the mechanism of bond formation and cleavage. For reactions involving similar amide compounds, computational studies have been instrumental in understanding complex reaction cascades and the role of catalysts. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule with several rotatable bonds. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. researchgate.net By simulating the motion of atoms over time, MD can reveal the preferred three-dimensional structures (conformers) and the dynamics of their interconversion.

Cheminformatics Approaches for Property Prediction and Database Analysis

Cheminformatics utilizes computational methods to analyze chemical information, predict properties, and manage large datasets of chemical compounds.

Computational Descriptors and Their Significance

A wide range of computational descriptors can be calculated for this compound to quantify its physicochemical properties and structural features. These descriptors are numerical values that encode different aspects of the molecule's topology, geometry, and electronic structure. Public databases like PubChem provide a collection of such computed descriptors. nih.gov

Interactive Table of Computed Descriptors for this compound

| Descriptor Name | Value | Significance |

| Molecular Weight | 149.62 g/mol | The mass of one mole of the compound. nih.gov |

| XLogP3 | 1.1 | A measure of the molecule's lipophilicity, indicating its preference for a non-polar solvent over a polar one. nih.gov |

| Hydrogen Bond Donor Count | 0 | The number of hydrogen atoms attached to electronegative atoms (N, O, F). nih.gov |

| Hydrogen Bond Acceptor Count | 1 | The number of electronegative atoms (N, O, F) with lone pairs of electrons. nih.gov |

| Rotatable Bond Count | 3 | The number of bonds that allow for free rotation, indicating molecular flexibility. nih.gov |

| Exact Mass | 149.0607417 g/mol | The monoisotopic mass of the molecule. nih.gov |

| Topological Polar Surface Area | 20.3 Ų | The surface area of the polar atoms in the molecule, related to its ability to permeate biological membranes. nih.gov |

| Heavy Atom Count | 9 | The number of non-hydrogen atoms in the molecule. nih.gov |

| Formal Charge | 0 | The overall electrical charge of the molecule. nih.gov |

| Complexity | 110 | A measure of the intricacy of the molecular structure. nih.gov |

| Isotope Atom Count | 0 | The number of atoms in the molecule that are isotopes of the most common form. nih.gov |

| Defined Atom Stereocenter Count | 0 | The number of stereocenters with a defined configuration. nih.gov |

| Undefined Atom Stereocenter Count | 0 | The number of stereocenters with an undefined configuration. nih.gov |

| Defined Bond Stereocenter Count | 0 | The number of double bonds with a defined configuration. nih.gov |

| Undefined Bond Stereocenter Count | 0 | The number of double bonds with an undefined configuration. nih.gov |

| Covalently-Bonded Unit Count | 1 | The number of separate molecules in the entry. nih.gov |

These descriptors are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to build mathematical models that correlate a molecule's structure with its biological activity or physical properties. researchgate.net

In Silico Screening and Virtual Library Design

While specific examples of large-scale in silico screening or virtual library design centered on the this compound scaffold are not prominently documented in publicly accessible research, the principles of these techniques are widely applied in drug discovery and materials science. nih.gov Virtual screening involves the computational evaluation of large libraries of chemical structures to identify those that are most likely to exhibit a desired biological activity or property.

The this compound moiety could serve as a core structure or a building block in the design of virtual libraries. By computationally modifying the substituents on this scaffold, researchers can generate a vast number of virtual derivatives. These virtual libraries can then be screened against a biological target using methods like molecular docking to predict binding affinities and identify promising candidates for synthesis and experimental testing. This approach significantly accelerates the discovery process by prioritizing the most promising molecules.

Regulatory Science and Environmental Risk Assessment Frameworks

Current Regulatory Status and Inventory Listings

The regulation and monitoring of chemical substances are critical for ensuring public health and environmental safety. 2-Chloro-N,N-diethylacetamide is subject to oversight by various international regulatory bodies.

In New Zealand, the Environmental Protection Authority (EPA) lists this compound in its inventory. The substance does not have an individual approval for use as a standalone chemical. nih.govchemradar.com Instead, it may be utilized as a component within a product that is covered by an appropriate group standard. nih.govnih.gov This status is also noted in other chemical inventories. chemicalbook.com

The European Chemicals Agency (ECHA) includes this compound in its Classification and Labelling (C&L) Inventory. nih.goveuropa.eu The information, provided by companies through notifications, indicates several hazard classifications. nih.gov According to these classifications, the substance is considered fatal if inhaled, toxic in contact with skin, and harmful if swallowed. europa.eu It is also listed as a cause of serious eye irritation and skin irritation. europa.eu

The table below summarizes the inventory status and classifications for this compound.

Regulatory and Inventory Status of this compound

| Regulatory Body/Inventory | Status/Classification | Details |

|---|---|---|

| New Zealand EPA | Listed; No individual approval | May be used as a component in a product covered by a group standard. nih.govchemradar.com |

| ECHA (Europe) | Listed in C&L Inventory | According to company notifications, it is classified as: - Fatal if inhaled - Toxic in contact with skin - Harmful if swallowed - Causes serious eye irritation - Causes skin irritation. europa.eu |

Scientific Methodologies for Environmental Risk Assessment

Environmental Risk Assessment (ERA) for chemical compounds like this compound involves a systematic process to evaluate potential adverse effects on the environment. The government of Canada, for instance, conducts risk assessments under the Canadian Environmental Protection Act, 1999 (CEPA 1999) to determine if a substance poses a risk to human health or the environment. canada.ca This assessment considers both the hazardous properties of a substance and the extent of environmental exposure. canada.ca

For the broader class of chloroacetamide herbicides, a common methodology is the improved Risk Quotient (RQ) method. researchgate.net This approach is used to assess the potential risk to various organisms in soil and water environments, such as fish and earthworms. researchgate.net The RQ is calculated by comparing the predicted environmental concentration (PEC) of a substance with the predicted no-effect concentration (PNEC). An RQ value of less than 0.1 generally indicates an acceptable risk. researchgate.net

Degradation studies are also a key component of ERAs. For chloroacetamides, degradation in the environment is primarily driven by microbial metabolism. researchgate.net Identifying the microbial strains capable of breaking down these herbicides and understanding the degradation pathways are crucial for assessing their persistence and potential for long-term environmental impact. researchgate.net

Green Chemistry Principles in the Context of Regulatory Compliance

Green chemistry, also known as sustainable chemistry, provides a framework for designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. solubilityofthings.comevotix.com Its principles are increasingly integrated into regulatory compliance strategies within the chemical industry. fatfinger.iosanudotrade.com Adopting green chemistry practices can help companies meet or exceed environmental regulations, thereby reducing the risk of fines and legal issues. fatfinger.io

The core principles of green chemistry that directly support regulatory compliance include:

Waste Prevention: This principle aligns with regulations like the Resource Conservation and Recovery Act (RCRA) by designing processes that prevent waste generation from the outset. solubilityofthings.com

Designing Safer Chemicals: This involves creating products that are less toxic, which directly supports the objectives of laws like the U.S. Toxic Substances Control Act (TSCA). solubilityofthings.com

Energy Efficiency: Minimizing energy requirements in chemical processes not only has economic benefits but also aligns with broader environmental goals to reduce the ecological footprint of manufacturing. solubilityofthings.comparakeetrisk.com

By proactively incorporating these principles, chemical manufacturers can enhance regulatory compliance, improve operational efficiency, and strengthen their environmental, health, and safety (EHS) performance. evotix.comsanudotrade.com

Emerging Concerns and Future Regulatory Landscape for Chloroacetamide Derivatives

The development of new chloroacetamide derivatives is an active area of research, driven by the need for novel herbicides and antifungal agents to combat resistance to existing treatments. researchgate.netresearchgate.netekb.eg This innovation, however, brings emerging concerns and potential regulatory challenges.

A primary concern is the potential toxicity and environmental impact of these new derivatives. researchgate.netmarketreportanalytics.com Chloroacetamides as a class are known to have toxic effects on various organisms, and some, like alachlor (B1666766), have been classified as B2 group carcinogens by the U.S. EPA. researchgate.net Therefore, any new derivatives will require rigorous toxicological evaluation and environmental risk assessment before they can be approved for widespread use.